5'-Azido-2',5'-dideoxyuridine

Dissociative electron attachment Aminyl radical chemistry Radiosensitization mechanism

Researchers requiring a 5′-azido dideoxyuridine for DNA-metabolic labeling or radical-damage studies face procurement risk from mis-specified 3′-azido analogs. This compound is the definitive 5′-regioisomer (CAS 35959-37-6), proven by Mudgal et al. (2020) to generate a unique σ-type iminyl radical upon dissociative electron attachment. - Enables direct comparison with 2′-, 3′-, and 4′-azido regioisomers for mapping radical-product identity. - >260-fold loss of RT binding affinity (Kd >60,000 nM) for M184V mutant vs. wild-type (Kd=230 nM) makes its triphosphate a high-dynamic-range probe. - Metabolic conversion to 5-azidouracil provides dual thymidylate synthase/DNA chain-termination target engagement.

Molecular Formula C9H11N5O4
Molecular Weight 253.22 g/mol
Cat. No. B8305447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Azido-2',5'-dideoxyuridine
Molecular FormulaC9H11N5O4
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O
InChIInChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)
InChIKeyVAGBIQTXMSHWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-Azido-2′,5′-dideoxyuridine: Nucleoside Analog Class & Baseline Characteristics


5′-Azido-2′,5′-dideoxyuridine (CAS 35959-37-6, also designated 5′-N₃-2′,5′-ddU or 5ADU) is a synthetic, doubly-deoxygenated pyrimidine nucleoside analog of uridine that bears an azide group at the 5′-position of the sugar rather than at the base or 3′-position . The compound lacks both the 2′- and 3′-hydroxyl groups, classifying it as a dideoxynucleoside chain-terminator scaffold, yet the 5′-azide placement fundamentally distinguishes it from the clinically validated 3′-azido-2′,3′-dideoxy class (e.g., zidovudine/AZT and 3′-azido-2′,3′-dideoxyuridine/AZdU) [1]. Its reported mechanisms span conversion to 5-azidouracil (inhibiting thymidylate synthase), incorporation into DNA as a chain-terminator, and UV-photoactivation for covalent cross-linking, all of which are governed by the unique primary-alkyl-azide moiety positioned at the terminal carbon of the deoxyribose ring .

1

5′-azido nucleoside probe for radical-damage and DNA cross-linking studies

Primary alkyl azide at 5′-position enables σ-type iminyl radical chemistry distinct from 2′-/3′-azido regioisomers

2

Nucleoside analog research tool for thymidylate synthase pathway studies

Metabolic conversion to 5-azidouracil reported; mechanism not shared by 3′-azido class

3

Bioorthogonal click-chemistry compatible alkyl azide scaffold

Primary alkyl azide expected to offer greater aqueous stability than aryl azide analogs; lot-specific verification recommended

5′-Azido-2′,5′-dideoxyuridine: Why In-Class Substitution Is Unreliable


Interchanging 5′-azido-2′,5′-dideoxyuridine with a 3′-azido-2′,3′-dideoxy analog (e.g., AZT or AZdU) or a 5-substituted azidonucleoside based solely on the presence of an azide group introduces three documented sources of performance divergence: (i) the site of azide substitution on the sugar dictates the radical chemistry outcome upon dissociative electron attachment—the 5′-primary azide forms a σ-type iminyl radical whereas 2′- and 3′-secondary azides follow electrophilic addition or remain inert [1]; (ii) the 5′-azido compound is reported to be substantially less potent as an antiviral than either its 5-trifluoromethyl-2′-deoxyuridine parent or the corresponding 5′-amino derivative, with the unsubstituted 5′-azido nucleoside being explicitly designated as “markedly less potent” in comparative cell-culture assays [2]; (iii) the compound’s metabolic fate—conversion to 5-azidouracil and subsequent thymidylate synthase inhibition—is mechanistically distinct from the chain-termination dominance of the 3′-azido class, meaning antiviral readouts from either class cannot serve as procurement surrogates for the other . Thus, selecting this compound for DNA-metabolic labeling, photoaffinity probing, or radical-damage research requires evidence matched to the 5′-azido configuration, not extrapolation from 3′-azido data sheets.

This compound 5′-azido-2′,5′-dideoxyuridine
3′-azido analog (AZT, AZdU) Azide at secondary carbon yields electrophilic addition, not σ-type iminyl radical; mechanism mismatch may invalidate radical-damage endpoints
This compound 5′-azido-2′,5′-dideoxyuridine
5-azido-2′-deoxyuridine (AdU) Aryl azide at C5 shows ~4 h aqueous half-life; reported to yield little or no detectable cellular DNA labeling
This compound 5′-azido-2′,5′-dideoxyuridine
5′-amino-2′,5′-dideoxyuridine analogs 5′-amino class shows reported selectivity profile in Vero cells; cytotoxicity data for 5′-azido compound remain unpublished

Quantitative Differentiation from 3′-Azido, 5-Halo, and 5′-Amino Analogs


Azido-Position Dictates Radical Reaction Pathway

In a systematic electron paramagnetic resonance (EPR) study comparing azidopyrimidine nucleosides with azide groups at the 2′-, 3′-, 4′-, and 5′-positions, 5′-azido-2′,5′-dideoxyuridine (primary carbon azide) was the only regioisomer that underwent facile conversion to a σ-type iminyl radical (R═N·) via bimolecular H-atom abstraction. In contrast, 2′-azido-2′-deoxyuridine (secondary carbon azide) underwent electrophilic addition to the C5═C6 double bond of the proximate pyrimidine base, while 4′-azidocytidine (tertiary carbon azide) exhibited little reaction [1]. This demonstrates that the azide position on the sugar, not merely its presence, governs the radical reaction outcome, directly affecting the compound's utility as a radiation-damage amplifier.

Azido-position dictates radical pathway
Head-to-head
Only 5′-azido (primary C) forms σ-type iminyl radical; 2′-azido adds to C5═C6; 4′-azido shows minimal reaction
Regioisomer identity governs radical product outcome
EPR at 77 K with thermal annealing to ~170 K; ¹⁵N-labeled azide confirmation
Dissociative electron attachment Aminyl radical chemistry Radiosensitization mechanism Regioisomer comparison

HIV-1 RT Binding Affinity: Wild-Type vs M184V Mutant

The triphosphate metabolite of 5′-azido-2′,5′-dideoxyuridine binds to wild-type HIV-1 reverse transcriptase with a Kd of 230 nM, but shows a drastic affinity loss against the clinically relevant M184V mutant, with a Kd > 60,000 nM [1]. The >260-fold reduction in binding affinity for the mutant enzyme provides a quantitative selectivity window that is directly relevant for studies exploring resistance-associated nucleoside modifications. For context, 3′-azido-3′-deoxythymidine triphosphate (AZT-TP) exhibits comparable wild-type affinity, while 3′-azido-2′,3′-dideoxyuridine triphosphate (AZdU-TP) shows a similar inhibition profile against HIV-1 RT with Ki in the low nanomolar range [2].

HIV-1 RT binding affinity
Cross-study comparable
Wild-type Kd = 230 nM; M184V mutant Kd > 60,000 nM (>260-fold shift)
Supports resistance-mutation binding studies
Triphosphate form evaluated; BindingDB assay data
HIV-1 reverse transcriptase Drug-resistance mutation Binding affinity Nucleoside triphosphate inhibitor

Antiviral Potency: 5′-Azido vs 5′-Amino Analogs

In the 5-trifluoromethyl-2′,5′-dideoxyuridine chemotype, the 5′-azido analog (Compound 3) was explicitly reported to be “markedly less potent than compound 1 [5-trifluoromethyl-2′-deoxyuridine, 5′-OH] or compound 4 [5-trifluoromethyl-5′-amino-2′,5′-dideoxyuridine] as either an antiviral or an antineoplastic compound” [1]. While the parent 5′-OH compound showed strong antiviral activity and the 5′-amino replacement improved the therapeutic index ~10-fold (40-fold reduced host-cell toxicity offsetting a 4-fold potency loss), the 5′-azido substitution abrogated both antiviral and antineoplastic potency almost entirely [1]. This establishes that the 5′-azido modification, in the absence of other potentiating substitutions, is not a productive antiviral strategy.

Antiviral SAR: 5′-azido vs 5′-amino
Class-level
5′-azido analog reported markedly less potent than 5′-amino or 5′-OH comparators in HSV and Sarcoma 180 assays
Supports mechanistic tool compound fit, not antiviral lead screening
5-trifluoromethyl chemotype series; Vero cell plaque-reduction assay
Antiviral structure-activity relationship 5-Trifluoromethyl pyrimidine nucleosides Vero cell cytotoxicity Sarcoma 180 inhibition

Aqueous Stability of Alkyl Azide vs Aryl Azide Classes

The primary-alkyl azide present in 5′-azido-2′,5′-dideoxyuridine (azide attached to the terminal 5′-methylene carbon of the sugar) is chemically distinct from the aryl azide found in 5-azido-2′-deoxyuridine (AdU, azide directly attached to the electron-deficient uracil C5 position). Published data show that 5-azido-2′-deoxyuridine (aryl azide) has a half-life of only ~4 hours in water at ambient temperature, resulting in little or no detectable labeling of cellular DNA in metabolic incorporation experiments [1]. In contrast, the benzylic azide 5-(azidomethyl)-2′-deoxyuridine (AmdU) is stable in solution at 37 °C and yields robust DNA labeling. Primary alkyl azides, including the 5′-azido nucleoside, are predicted from chemical principles to exhibit stability intermediate between the labile aryl azides and the stable benzylic azides, although direct half-life data for 5′-azido-2′,5′-dideoxyuridine have not been published [2].

Aqueous azide stability class
Class-level
AdU (aryl azide): t₁/₂ ≈ 4 h in water. 5′-azido (primary alkyl): no direct half-life data published
Alkyl azide stability class predicts longer working window; requires experimental verification
AdU shows little/no cellular DNA labeling; AmdU stable at 37 °C
Azide chemical stability Bioorthogonal chemistry Metabolic DNA labeling Click chemistry compatibility

Thymidylate Synthase Inhibition vs Chain Termination

Unlike 3′-azido-2′,3′-dideoxy nucleosides (AZT, AZdU), whose antiviral activity depends primarily on incorporation into viral DNA and chain termination via the missing 3′-OH group, 5′-azido-2′,5′-dideoxyuridine is metabolically converted to 5-azidouracil, an inhibitor of thymidylate synthase that depletes thymidylate pools essential for DNA synthesis . This dual mechanism—potential chain termination via the missing 2′- and 3′-OH groups plus thymidylate synthase inhibition via the 5-azidouracil metabolite—creates a pharmacologically distinct profile that cannot be predicted from data on 3′-azido compounds . The parent compound 2′,5′-dideoxyuridine (lacking the azide) serves as a reference point: it binds thymidylate synthase as a substrate analog (confirmed crystallographically, PDB 1DDU) but lacks the azide-derived metabolite activity [1].

Thymidylate synthase vs chain termination
Class-level
Metabolized to 5-azidouracil (TS inhibitor); mechanism distinct from 3′-azido class chain termination
Dual-target probe for TS and DNA incorporation studies
2′,5′-ddU scaffold binds TS (PDB 1DDU); azide adds metabolite activity
Thymidylate synthase inhibition 5-Azidouracil metabolite Chain termination Multi-target nucleoside

Selectivity: 5′-Azido vs 5′-Amino Cytotoxicity Profiles

The 5′-amino-2′,5′-dideoxy analogs of 5-methyl-, 5-chloro-, 5-bromo-, and 5-iodo-2′-deoxyuridine were reported to exhibit antiviral activity against herpes simplex virus while showing no inhibitory activity against Vero (monkey) cells or Sarcoma 180 (murine) cells in culture [1]. In contrast, the 5-halo-5′-azido-2′,5′-dideoxyuridine intermediates (5-chloro-5′-azido-, 5-bromo-5′-azido-, and 5-iodo-5′-azido-2′,5′-dideoxyuridine) were synthesized but not evaluated for cytotoxicity in the same report—and are generally less studied than the 5′-amino congeners [2]. For the unsubstituted 5′-azido-2′,5′-dideoxyuridine (no 5-halo substituent), no published Vero cell cytotoxicity data could be identified, which represents a significant evidence gap for procurement decisions that require selectivity data.

Selectivity: 5′-azido vs 5′-amino cytotoxicity
Data to verify
No published Vero cell cytotoxicity data identified for unsubstituted 5′-azido-2′,5′-dideoxyuridine
Selectivity profile remains uncharacterized; 5′-amino class shows reported selectivity
5′-amino analogs: antiviral activity without Vero/Sarcoma 180 cytotoxicity reported
Host-cell cytotoxicity Vero cell assay 5′-Amino analog comparison Selectivity window

Evidence-Backed Application Scenarios for Scientific Procurement


Investigating Site-Specific Radical Damage in DNA

The 2020 Mudgal et al. study demonstrated that only the 5′-azido (primary carbon) regioisomer generates a σ-type iminyl radical upon dissociative electron attachment, while 2′- and 3′-azido regioisomers follow entirely different reaction pathways . This makes 5′-azido-2′,5′-dideoxyuridine an essential comparator tool for researchers dissecting the positional dependence of azide-mediated DNA radical damage. Procurement should include the full set of regioisomers (2′-, 3′-, 4′-, and 5′-azido) for controlled EPR or cellular irradiation experiments to map radical-product identity to the site of azide incorporation.

Probing HIV-1 RT Drug-Resistance with Triphosphate Affinity

The >260-fold reduction in binding affinity for the M184V mutant RT (Kd > 60,000 nM) compared to wild-type (Kd = 230 nM) positions the triphosphate form of this compound as a biochemical probe for nucleoside binding-pocket integrity in drug-resistance studies . Unlike AZT-TP, which retains moderate activity against some resistance mutants, the dramatic affinity loss of the 5′-azido triphosphate provides a high-dynamic-range signal for detecting M184V-associated structural perturbations in the RT active site. Researchers should request the 5′-triphosphate derivative (or plan for in situ enzymatic phosphorylation) when using this compound for RT binding assays.

Thymidylate Synthase-Targeted Probe Development

5′-Azido-2′,5′-dideoxyuridine is metabolically converted to 5-azidouracil, an inhibitor of thymidylate synthase, a mechanism not shared by 3′-azido nucleosides such as AZT or AZdU . This metabolic pathway enables dual-target experimental designs—combining DNA chain termination with thymidylate depletion—that are inaccessible to 3′-azido compounds. Crystallographic precedent exists for the 2′,5′-dideoxyuridine scaffold binding thymidylate synthase (PDB 1DDU) [2], providing a structural baseline for designing 5′-azido-substituted analogs as active-site probes.

Bioorthogonal Click Chemistry with Alkyl Azide Stability

The primary alkyl azide at the 5′-position is expected to exhibit superior aqueous stability compared to the aryl azide in 5-azido-2′-deoxyuridine (AdU, t₁/₂ ~4 h in water), based on established azide stability classes . For DNA or RNA postsynthetic labeling workflows requiring copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, the longer bench stability of the alkyl azide can reduce probe degradation during multi-step protocols. Users should verify lot-specific stability via HPLC or LC-MS under their experimental buffer conditions upon receipt, as compound-specific half-life data remain unpublished.

Application
Selection Property
Validation Focus
DNA radical-damage mechanism studies
Regioisomer-specific radical product identity
σ-type iminyl radical formation by EPR; controlled regioisomer panel procurement
HIV-1 RT drug-resistance probe development
High-dynamic-range M184V binding differential
Triphosphate form preparation; wild-type vs mutant Kd comparison
Thymidylate synthase-targeted probe research
5-azidouracil metabolic activation pathway
TS inhibition and DNA incorporation dual-endpoint studies
Bioorthogonal DNA labeling workflows
Primary alkyl azide stability profile
Lot-specific stability verification under experimental buffer conditions
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